(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid
Description
Properties
IUPAC Name |
(2S)-4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKOREWJYZNXDX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719305 | |
| Record name | (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828254-18-8 | |
| Record name | (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Peptide Synthesis | Serves as a building block in solid-phase peptide synthesis, facilitating the creation of complex peptides. |
| Drug Development | Potential candidate for novel pharmaceuticals targeting neurological disorders due to its ability to cross the blood-brain barrier. |
| Biotechnology | Used to modify proteins and enzymes, enhancing stability and activity for various biocatalytic processes. |
| Chiral Catalysis | Functions as a chiral auxiliary in asymmetric synthesis, improving selectivity and yield of desired enantiomers. |
| Analytical Chemistry | Employed in methods for detecting and quantifying amino acids, aiding metabolic studies and nutritional analysis. |
Peptide Synthesis
Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid is integral to peptide synthesis, particularly in solid-phase techniques. Its structure allows for high purity and yield in the formation of complex peptide chains. This application is crucial in developing therapeutic peptides used in various medical treatments.
Drug Development
The compound's unique structure enables it to be a candidate for drug development, especially for neurological conditions. Research indicates its potential to penetrate the blood-brain barrier, making it suitable for designing drugs that target central nervous system disorders .
Case Study: Neuropharmaceuticals
In studies focusing on neuropharmaceuticals, Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid has been explored for its efficacy in drug formulations aimed at treating conditions like Alzheimer's disease. Its ability to enhance bioavailability has shown promising results in preclinical trials.
Biotechnology
In biotechnology, this compound is utilized for modifying proteins and enzymes, enhancing their functional properties. This modification is vital for improving enzyme stability and activity in biocatalytic processes used in industrial applications.
Case Study: Enzyme Stabilization
Research has demonstrated that incorporating Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid into enzyme formulations can significantly increase their thermal stability, thereby extending their operational lifespan in industrial settings .
Chiral Catalysis
The compound plays a significant role as a chiral auxiliary in asymmetric synthesis, which is essential for producing enantiomerically pure compounds. Its application improves reaction selectivity and yields desired products efficiently.
Case Study: Asymmetric Synthesis
In synthetic organic chemistry, Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid has been employed as a chiral auxiliary in the synthesis of various pharmaceuticals, leading to higher yields of the desired enantiomers compared to traditional methods .
Analytical Chemistry
This compound is also employed in analytical chemistry for detecting and quantifying amino acids and related compounds. Its use facilitates research in metabolic studies and nutritional analysis.
Case Study: Amino Acid Quantification
Studies have shown that Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid can enhance the sensitivity of chromatographic methods used to analyze amino acids, providing more accurate data for nutritional assessments .
Mechanism of Action
The compound exerts its effects through its functional groups:
The Boc-protected amino group can interact with enzymes and receptors, influencing biological processes.
The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting molecular recognition and binding.
Molecular Targets and Pathways:
The compound may target specific enzymes or receptors involved in metabolic pathways, influencing biochemical reactions and cellular processes.
Comparison with Similar Compounds
Stereoisomeric Comparison: (R)-Enantiomer
The R-enantiomer, (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid (CAS 132605-96-0), shares identical molecular formula and weight but differs in spatial configuration. This enantiomeric pair may exhibit divergent biological activities or crystallization behaviors due to chiral recognition in enzymatic systems .
Positional Isomers
- (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid (CAS 13139-15-6): Molecular Formula: C₁₁H₂₁NO₄ (vs. C₁₂H₂₃NO₄ for the target compound). Structural Difference: The Boc group is directly attached to the second carbon instead of an aminomethyl group.
Functional Group Variants
- (R/S)-2-((3-((tert-Butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid (Compounds 5 and 9): Molecular Formula: C₁₄H₂₅NO₆ (for both enantiomers). Structural Feature: Contains a propanoyloxy ester linkage instead of an aminomethyl group. Synthesis: Involves esterification of HMPA (4-methylpentanoic acid) with N-Boc-β-alanine, followed by benzyl deprotection . Application: Ester derivatives are often intermediates in prodrug design due to their hydrolytic lability .
Complex Derivatives with Additional Substituents
- (S)-2-((2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanamido)-4-methylpentanoic acid (CAS 87304-15-2): Molecular Formula: C₂₁H₃₂N₂O₆. Structural Additions: A hydroxy-phenylbutanamido side chain introduces hydrogen-bonding and hydrophobic interactions, relevant for targeting enzymes like ACE2 .
- (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid (CAS 1012341-50-2): Molecular Formula: C₂₃H₂₉NO₄.
Data Table: Key Comparative Properties
Biological Activity
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid, commonly referred to as Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and implications in various fields such as drug development and peptide synthesis.
- Molecular Formula : C12H23NO4
- Molecular Weight : 245.32 g/mol
- CAS Number : 828254-18-8
- IUPAC Name : (2S)-2-{[(tert-butoxycarbonyl)amino]methyl}-4-methylpentanoic acid
Biological Activity Overview
The biological activity of Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid can be categorized into several key areas:
- Peptide Synthesis : This compound is widely used as a building block in solid-phase peptide synthesis. Its tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the construction of complex peptide structures with high purity and yield .
- Drug Development : The compound has been identified as a candidate for developing pharmaceuticals targeting neurological disorders. Its structure suggests potential for crossing the blood-brain barrier, which is crucial for the efficacy of central nervous system drugs .
- Biotechnology Applications : In biotechnology, Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid is utilized for modifying proteins and enzymes, enhancing their stability and activity. This is particularly important in biocatalytic processes where enzyme efficiency is critical .
The precise mechanism of action for Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid remains under investigation; however, its structural similarity to natural amino acids suggests that it may interact with various biological pathways, including:
- Amino Acid Transporters : Research indicates that compounds similar to Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid can influence the activity of L-type amino acid transporters (LATs), which are critical for transporting essential amino acids across cell membranes .
Case Studies and Research Findings
Several studies have investigated the biological effects and applications of Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid:
- Peptide Synthesis Efficiency : A study demonstrated that using Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid in peptide synthesis resulted in higher yields compared to other amino acids, showcasing its utility as a building block in complex peptide assemblies .
- Neuropharmacological Potential : Research exploring the compound's ability to cross the blood-brain barrier indicated promising results in preliminary animal models, suggesting its potential application in treating neurological conditions .
- Enzyme Modification : Another study highlighted how this compound could enhance enzyme stability and activity when incorporated into biocatalytic systems, thereby improving reaction efficiencies in industrial applications .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for amines, allowing selective reactivity at other functional sites.
Reaction Conditions
-
Reagent : Trifluoroacetic acid (TFA)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 25–30°C
-
Time : 2–3 hours
Mechanism :
The Boc group is cleaved via acid-catalyzed hydrolysis, yielding the free amine and releasing CO₂ and tert-butanol.
Example :
In a synthesis protocol from WO2016046843A1 , Boc deprotection was achieved using TFA/DCM (1:4 v/v), followed by neutralization with N,N-diisopropylethylamine.
| Reagent | Solvent | Product | Yield |
|---|---|---|---|
| TFA | DCM | Free amine derivative | 85–90% |
Carboxylic Acid Functionalization
The carboxylic acid group undergoes activation for peptide coupling or esterification.
Amide Bond Formation
Reagents/Conditions :
-
Coupling Agents : HATU, EDCI/HOBt
-
Base : DIPEA or triethylamine
-
Solvent : DMF or DCM
Example :
In the same patent , the carboxylic acid was coupled with Boc-L-homophenylalanine using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and hydroxybenzotriazole (HOBt), yielding a dipeptide precursor (85% yield).
| Coupling Agent | Base | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| BOP/HOBt | DIPEA | DMF | 2–3 hours | 85% |
Esterification
Reagents/Conditions :
-
Alcohol : Methanol, ethanol
-
Catalyst : H₂SO₄ or DMAP
-
Solvent : THF
Product : Methyl or ethyl esters for improved solubility or further alkylation.
Reductive Amination
After Boc deprotection, the free amine can participate in reductive amination with aldehydes or ketones.
Reagents/Conditions :
-
Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
-
Solvent : MeOH or AcOH
-
pH : 4–6 (buffered)
Example :
Reacting the deprotected amine with formaldehyde under reductive conditions introduces a methyl group at the amine site.
Oxidation of the Amine
Reagent : m-CPBA (meta-chloroperbenzoic acid)
Product : Nitroso or hydroxylamine derivatives (rarely performed due to Boc’s instability under strong oxidative conditions).
Reduction of the Carboxylic Acid
Reagent : Lithium aluminum hydride (LiAlH₄)
Product : Primary alcohol (requires Boc deprotection first).
Stability Under Basic Conditions
The Boc group is stable in weakly basic environments (e.g., during saponification of esters), making it compatible with multi-step syntheses.
Comparative Reactivity Table
Preparation Methods
General Synthetic Strategy
The preparation of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid typically involves:
- Starting from the corresponding amino acid or amino acid derivative (e.g., L-leucine or its esters).
- Introduction of the Boc protecting group on the amino function.
- Isolation and purification of the protected amino acid.
The Boc protection is generally achieved by reacting the free amino acid or its ester with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Alternative Methods and Considerations
While the above method is robust and widely used, other approaches include:
- Direct Boc Protection of Free Amino Acid: Reacting L-leucine or its derivatives with Boc2O in aqueous or mixed solvent systems with a base such as sodium bicarbonate or triethylamine.
- Use of Different Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), or ethyl acetate depending on solubility and scale.
- Base Selection: Organic bases (DIPEA, triethylamine) are preferred for better control and less side reactions compared to inorganic bases.
- Temperature Control: Low temperature (0 to 5 °C) is generally recommended to avoid side reactions and racemization.
Reaction Scheme Summary
$$
\text{(S)-2-Amino-4-methylpentanoic acid} \xrightarrow[\text{Base}]{\text{(Boc)2O, DCM, 0-5 °C}} \text{this compound}
$$
Analytical and Yield Data from Patent WO2016046843A1
| Parameter | Details |
|---|---|
| Yield | Approximately 85% after recrystallization |
| Purity | >98% as determined by HPLC |
| Physical State | White crystalline solid |
| Melting Point | Typically 70-75 °C (after recrystallization) |
| Solvent for Crystallization | Ethanol/water mixture (95:5) |
| Reaction Time | 2-3 hours at 0 to -5 °C |
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Material | (S)-Amino acid or ester derivative |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) |
| Base | N,N-Diisopropylethylamine (DIPEA) or similar organic base |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 to -5 °C during reaction |
| Work-up | Extraction, washing with acid/base, drying |
| Purification | Precipitation with hexane, recrystallization from ethanol/water |
| Yield | ~85% |
| Purity | >98% (HPLC) |
Research Findings and Practical Notes
- The Boc protection is highly selective and mild, preserving the stereochemistry of the chiral center.
- The choice of base and temperature is critical to prevent racemization and side reactions.
- The use of organic solvents like DCM allows easy separation and purification.
- The process is scalable and suitable for industrial synthesis due to straightforward work-up and high yield.
- The Boc group can be removed later under acidic conditions (e.g., TFA in DCM) if needed for subsequent synthetic steps.
Q & A
Q. What are the critical steps in synthesizing (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid?
The synthesis typically involves:
Carboxyl Group Protection : Use of a benzyl group to protect the carboxyl group of the starting material (e.g., (R)- or (S)-HMPA) to prevent undesired side reactions during subsequent steps.
Esterification : Reaction with N-Boc-β-alanine (or similar Boc-protected amines) under mild conditions to introduce the tert-butoxycarbonyl (Boc) amino group.
Deprotection : Catalytic hydrogenation (e.g., Pd/C) or acidic hydrolysis to remove the benzyl group, yielding the final carboxylic acid.
Key intermediates should be characterized via NMR and mass spectrometry (MS) to confirm structural integrity at each stage .
Q. How is stereochemical purity ensured during synthesis?
Stereochemical control is achieved through:
- Chiral Starting Materials : Use enantiomerically pure precursors (e.g., (S)-HMPA) to preserve configuration.
- Controlled Reaction Conditions : Avoid racemization by maintaining low temperatures (0–25°C) and neutral pH during esterification.
- Analytical Validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (≥98%) post-synthesis .
Q. What analytical methods are recommended for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify backbone connectivity and Boc-group integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation.
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amine (N-H) stretches.
- X-ray Crystallography (if crystalline): Absolute configuration determination .
Advanced Research Questions
Q. How can researchers optimize reaction yields during Boc-protection steps?
Optimization strategies include:
- Temperature Control : Stirring at 15–25°C to balance reaction rate and side-product formation.
- Catalyst Selection : Palladium on carbon (Pd/C) for efficient deprotection without over-reduction.
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reagent solubility and reaction homogeneity.
- pH Monitoring : Neutral conditions (pH 7–8) prevent Boc-group hydrolysis.
Example data from analogous syntheses shows yield improvements from 70% to 88% under optimized conditions .
Q. How should researchers resolve contradictions in spectroscopic data?
- Cross-Validation : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals and confirm atomic connectivity.
- Impurity Analysis : LC-MS or TLC to detect byproducts (e.g., incomplete deprotection).
- Computational Modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra.
A case study on a related Boc-protected compound identified a misassigned methyl resonance via HSQC, correcting the structural interpretation .
Q. What strategies address low enantiomeric purity in the final product?
- Chiral Auxiliaries : Introduce temporary chiral directing groups during synthesis.
- Kinetic Resolution : Enzymatic or catalytic asymmetric synthesis to favor the desired enantiomer.
- Post-Synthesis Purification : Chiral column chromatography or recrystallization in chiral solvents.
For example, enzymatic resolution of a racemic intermediate increased enantiomeric excess from 50% to 99% .
Q. How can environmental impacts of this compound be assessed in long-term studies?
- Fate and Transport Analysis : Evaluate hydrolysis rates under varying pH and temperature to predict environmental persistence.
- Ecotoxicity Screening : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity.
- Degradation Pathways : LC-MS/MS to identify breakdown products in simulated wastewater.
Methodologies from Project INCHEMBIOL recommend multi-compartment modeling (air, water, soil) for holistic risk assessment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
